molecular formula C10H6ClF3O2 B7888813 3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic Acid

3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic Acid

Cat. No.: B7888813
M. Wt: 250.60 g/mol
InChI Key: LFYBNFKZUWTBMM-UHFFFAOYSA-N
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Description

IUPAC Name: (2E)-3-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid Synonyms: 3-Chloro-4-(trifluoromethyl)cinnamic acid; 4-Chloro-3-(trifluoromethyl)cinnamic acid Molecular Formula: C₁₀H₆ClF₃O₂ Molecular Weight: 250.60 g/mol CAS Registry Numbers: 58537-09-0, 257872-87-0, 1092460-80-4 .

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYBNFKZUWTBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

The Knoevenagel reaction remains a cornerstone for synthesizing α,β-unsaturated carboxylic acids. For 3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid, this method involves the base-catalyzed condensation of 4-chloro-3-(trifluoromethyl)benzaldehyde with malonic acid.

Reaction Conditions :

  • Base : Piperidine or ammonium acetate (5–10 mol%)

  • Solvent : Ethanol or toluene

  • Temperature : Reflux (78–110°C)

  • Time : 6–12 hours

The reaction proceeds via deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde and subsequent dehydration. A key advantage is the mild conditions, which prevent decomposition of the electron-withdrawing trifluoromethyl group. However, the electron-deficient aromatic ring can reduce the aldehyde’s reactivity, necessitating prolonged reaction times.

Table 1: Knoevenagel Condensation Optimization

ParameterOptimal RangeYield (%)
Base (piperidine)8 mol%72–78
Solvent (toluene)Reflux68
Solvent (ethanol)Reflux75
Reaction time8 hours78

Perkin Reaction

The Perkin reaction offers an alternative route using 4-chloro-3-(trifluoromethyl)benzaldehyde, acetic anhydride, and a weak base like potassium carbonate. This method is less favored for electron-deficient aldehydes due to lower yields but remains viable for large-scale production.

Mechanism :

  • Formation of the mixed anhydride intermediate.

  • Aldol condensation between the anhydride and aldehyde.

  • Elimination of acetic acid to form the α,β-unsaturated acid.

Challenges :

  • The trifluoromethyl group’s strong electron-withdrawing effect destabilizes the intermediate, leading to side products.

  • Elevated temperatures (140–160°C) risk decarboxylation.

Modern Catalytic Methods

Palladium-Catalyzed Heck Coupling

Transition-metal catalysis provides a regioselective pathway. The Heck reaction couples 4-chloro-3-(trifluoromethyl)iodobenzene with acrylic acid in the presence of a palladium catalyst.

Conditions :

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : PPh₃ (4 mol%)

  • Base : Et₃N

  • Solvent : DMF, 100°C, 24 hours

This method achieves superior regiocontrol, with yields up to 85%. However, the cost of palladium and the need for anhydrous conditions limit industrial adoption.

Table 2: Heck Reaction Performance

Catalytic SystemYield (%)Selectivity (%)
Pd(OAc)₂/PPh₃85>95
PdCl₂(dppf)7892

Organocatalytic Asymmetric Synthesis

Recent advances employ chiral organocatalysts for enantioselective synthesis. For example, L-proline derivatives facilitate the asymmetric Knoevenagel condensation, yielding enantiomerically enriched product (up to 90% ee).

Advantages :

  • Avoids transition metals.

  • Compatible with green solvents (e.g., water–ethanol mixtures).

Limitations :

  • Lower reaction rates (24–48 hours).

  • Sensitivity to moisture.

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability challenges, continuous flow reactors (CFRs) optimize heat and mass transfer. A representative protocol involves:

  • Step 1 : Knoevenagel condensation in a microreactor (residence time: 10 minutes).

  • Step 2 : Inline purification via acid-base extraction.

Benefits :

  • 30% higher yield compared to batch processes.

  • Reduced solvent consumption.

Table 3: CFR vs. Batch Performance

MetricCFRBatch
Yield (%)8265
Reaction time (hours)0.58
Solvent volume (L/kg)1540

Nitration-Reduction-Oxidation Pathway

Adapting methodologies from isocyanate synthesis, a three-step route can be employed:

  • Nitration : Treating 4-chloro-3-(trifluoromethyl)toluene with HNO₃/Ac₂O at 15°C.

  • Reduction : FeCl₃·6H₂O/hydrazine hydrate system converts nitro to amine.

  • Oxidation : KMnO₄ oxidizes the methyl group to carboxylic acid.

Critical Considerations :

  • Nitration at low temperatures minimizes isomer formation.

  • Hydrazine reduction avoids iron sludge, enhancing environmental sustainability.

Emerging Techniques

Photocatalytic Decarboxylative Coupling

Visible-light-driven catalysis using Ru(bpy)₃²⁺ enables direct coupling of aryl halides with acrylic acid. This method operates at room temperature with 70–75% yield, though substrate scope remains limited.

Biocatalytic Approaches

Engineered lipases catalyze the esterification of cinnamic acid derivatives, followed by hydrolysis. While eco-friendly, current enzyme efficiencies (TON < 500) hinder commercial viability.

Analytical Characterization

Post-synthesis, rigorous characterization ensures product integrity:

  • HPLC : Purity >99% (C18 column, acetonitrile–water gradient).

  • NMR : δ 7.8–8.1 ppm (aromatic protons), δ 6.5 ppm (trans-vinylic proton).

  • MS : m/z 250.6 [M-H]⁻.

Chemical Reactions Analysis

Synthetic Preparation

The compound is synthesized via Knoevenagel condensation between 4-chloro-3-(trifluoromethyl)benzaldehyde and malonic acid. This reaction is base-catalyzed (e.g., piperidine or sodium ethoxide) and proceeds under reflux in ethanol or acetic acid. Decarboxylation of the intermediate yields the target compound with high purity (>95%).

Oxidation Reactions

The α,β-unsaturated system and carboxylic acid group are susceptible to oxidation:

Reagent Conditions Product Yield
KMnO₄Acidic (H₂SO₄)4-Chloro-3-(trifluoromethyl)benzoic acid78%
CrO₃Acetic acid, 80°COxidative cleavage to ketone derivatives65%
  • Mechanism : Oxidation of the double bond proceeds via epoxidation or dihydroxylation intermediates, followed by cleavage to carboxylic acids or ketones.

Reduction Reactions

Selective reduction targets either the double bond or the carboxylic acid:

Reagent Conditions Product Yield
H₂/Pd-CEthanol, 25°C, 1 atm4-Chloro-3-(trifluoromethyl)hydrocinnamic acid92%
LiAlH₄Dry ether, 0°C3-(4-Chloro-3-(trifluoromethyl)phenyl)propanol55%
  • Selectivity : Hydrogenation under mild conditions (H₂/Pd-C) reduces the double bond without affecting the carboxylic acid. Stronger reductants (LiAlH₄) reduce the -COOH group to -CH₂OH.

Substitution Reactions

The chloro substituent undergoes nucleophilic aromatic substitution (NAS), while the trifluoromethyl group remains inert under most conditions:

Nucleophile Conditions Product Yield
NaN₃DMF, 120°C3-(4-Azido-3-(trifluoromethyl)phenyl)prop-2-enoic acid68%
NH₃ (aq.)Cu catalyst, 150°C3-(4-Amino-3-(trifluoromethyl)phenyl)prop-2-enoic acid45%
  • Mechanism : NAS proceeds via a Meisenheimer intermediate, with electron-withdrawing groups (Cl, CF₃) activating the ring toward substitution.

Stability and Handling

  • Thermal stability : Decomposes above 250°C .

  • Storage : Stable at room temperature in inert atmospheres; sensitive to moisture and strong bases .

Scientific Research Applications

Organic Chemistry

3-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its reactive double bond and functional groups. The compound's trifluoromethyl group enhances its electrophilicity, making it a valuable intermediate in various chemical reactions.

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies have demonstrated that it exhibits significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays reveal promising minimum inhibitory concentration (MIC) values, indicating its potential as an alternative treatment for drug-resistant infections.
CompoundMIC (µM)Target Organism
This compoundTBDTBD
Compound A25.9S. aureus
Compound B12.9MRSA
  • Anti-inflammatory Effects : The compound modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammatory responses. Variations in substituents on the phenyl ring can significantly influence its anti-inflammatory potential.
CompoundIC50 (µM)Effect
Compound C6.5 ± 1.0Significant inhibition
Compound D>20No significant effect

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for therapeutic applications, particularly in oncology and infectious disease treatment. Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating possible applications as an anticancer agent.

Industrial Applications

In industry, 3-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid is utilized in the production of specialty chemicals and materials that exhibit unique properties due to the presence of the trifluoromethyl group. This characteristic often leads to enhanced stability and reactivity compared to similar compounds lacking such substituents.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Antimicrobial Evaluation : A research study demonstrated the effectiveness of this compound against drug-resistant bacterial strains, showcasing its potential as an alternative treatment option amidst rising antibiotic resistance.
  • Cancer Research : Investigations focused on its role as a c-KIT kinase inhibitor have shown significant antitumor efficacy in mouse models, particularly for gastrointestinal stromal tumors resistant to standard treatments.

Mechanism of Action

The mechanism of action of 4-chloro-3-trifluoromethylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features :

  • A conjugated α,β-unsaturated carboxylic acid with a phenyl ring substituted at the 4-position with chlorine and the 3-position with a trifluoromethyl (-CF₃) group.
  • The (E)-configuration of the double bond is critical for its biological and physicochemical properties.

Comparison with Structural Analogs

Substituted Phenylprop-2-enoic Acids

The following table compares key structural analogs based on substituent positions, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid -Cl (4), -CF₃ (3) C₁₀H₆ClF₃O₂ 250.60 Pharmaceutical intermediate; anticancer R&D
3-[4-Chloro-2-(trifluoromethyl)phenyl]propanoic acid -Cl (4), -CF₃ (2) C₁₀H₈ClF₃O₂ 252.62 Altered hydrogen bonding due to substituent positions
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid -Cl (2), -CF₃ (3) C₁₀H₈ClF₃O₂ 252.62 Reduced conjugation; lower solubility
(2E)-3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid -OH (3), -CF₃ (4) C₁₀H₇F₃O₃ 230.19 Enhanced hydrogen bonding; potential for drug delivery
(2E)-3-[3-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid -OCH₃ (3), -CF₃ (4) C₁₁H₉F₃O₃ 246.19 Increased lipophilicity; CNS drug candidates
3-[4-(Trifluoromethyl)phenyl]propanoic acid -CF₃ (4) C₁₀H₉F₃O₂ 218.17 Absence of Cl reduces electron-withdrawing effects

Key Observations :

  • Substituent Positioning : The -Cl and -CF₃ group positions significantly influence hydrogen bonding and molecular packing. For example, the target compound forms O-H⋯O dimers in its crystal structure , while analogs with -Cl at the 2-position (e.g., ) exhibit weaker intermolecular interactions.
  • Electronic Effects : The -CF₃ group enhances metabolic stability and lipophilicity, making these compounds favorable in drug design. Chlorine’s electron-withdrawing nature further polarizes the aromatic ring, improving binding to hydrophobic enzyme pockets .

Propionic Acid Derivatives

Propionic acid derivatives with similar aryl substitutions are compared below:

Compound Name Substituents (Position) Melting Point (°C) Solubility (mg/mL) Applications References
3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid -Cl (4), -CF₃ (3) 120–122 0.15 (Water) Intermediate in kinase inhibitors
3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid -CH₃ (2), -CF₃ (4) 98–100 0.32 (DMSO) High-throughput screening

Key Differences :

  • The α,β-unsaturated system in the target compound increases reactivity compared to saturated propionic acid derivatives.
  • Methyl substituents () improve steric bulk but reduce electronic effects critical for enzyme inhibition.

Biological Activity

3-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid, also known as 4-Chloro-3-(trifluoromethyl)cinnamic acid, is a compound that has garnered interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

  • Molecular Formula : C10_{10}H6_6ClF3_3O2_2
  • Molar Mass : 250.6 g/mol
  • CAS Number : 257872-87-0
  • Melting Point : 162-164 °C
  • Physical Form : White crystalline solid
  • Storage Conditions : Room temperature; sensitive to moisture and irritant properties .

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl moieties, such as 3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid, exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds suggest a promising potential for treating bacterial infections .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organism
Compound A25.9S. aureus
Compound B12.9MRSA
3-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acidTBDTBD

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies show that it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory responses. Variations in substituents on the phenyl ring significantly influence its pro-inflammatory or anti-inflammatory potential, with certain configurations enhancing the compound's efficacy against inflammation .

Table 2: Anti-inflammatory Activity and IC50 Values

CompoundIC50 (µM)Effect
Compound C6.5 ± 1.0Significant inhibition
Compound D>20No significant effect

The biological activity of 3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Modulation of Signaling Pathways : The compound can interfere with inflammatory signaling pathways, particularly those involving NF-κB.
  • Cytotoxic Effects on Cancer Cells : Preliminary studies suggest potential cytotoxicity against certain cancer cell lines, indicating possible applications in oncology .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study highlighted the compound's effectiveness against drug-resistant strains of bacteria, showing promise as an alternative treatment option in the face of rising antibiotic resistance .
  • Cancer Research : Another investigation focused on its potential as a c-KIT kinase inhibitor, demonstrating significant antitumor efficacy in various mouse models, particularly in gastrointestinal stromal tumors resistant to standard treatments .

Q & A

Q. What are the recommended synthetic routes for 3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic Acid, and how can reaction efficiency be optimized?

The compound can be synthesized via a Knoevenagel condensation between 4-chloro-3-(trifluoromethyl)benzaldehyde and malonic acid under acidic or basic catalysis. Optimization involves:

  • Catalyst selection : Pyridine or piperidine for base-catalyzed reactions; acetic acid for acid-mediated conditions .
  • Solvent systems : Use toluene or DMF under reflux (110–140°C) to enhance reaction rates.
  • Purification : Recrystallization from ethanol/water mixtures improves yield (>75%) and purity (>95%) .
  • Monitoring : TLC (silica gel, ethyl acetate/hexane 1:3) or HPLC (C18 column, acetonitrile/water + 0.1% TFA) tracks intermediate formation .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key methods include:

  • NMR : ¹H NMR (δ 6.3–7.8 ppm for aromatic protons; δ 6.8–7.2 ppm for α,β-unsaturated protons) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃ group) .
  • LC-MS : ESI-negative mode confirms molecular ion [M-H]⁻ at m/z 278.0 (C₁₀H₅ClF₃O₂⁻) .
  • IR : Stretching bands at 1680–1700 cm⁻¹ (C=O) and 1620 cm⁻¹ (C=C) .
    Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) require reproducibility checks and computational validation (DFT calculations for predicted shifts) .

Q. What safety protocols are essential during handling due to its structural analogs' hazards?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (noted for structurally similar fluorinated acids) .
  • Ventilation : Use fume hoods to avoid inhalation of volatiles; monitor airborne concentrations with OSHA-compliant sampling .
  • Decontamination : Immediate shower/eye wash access if exposed; contaminated clothing must be professionally laundered .

Advanced Research Questions

Q. How does the compound’s α,β-unsaturated carbonyl group influence its reactivity in biological systems?

The electrophilic α,β-unsaturated system participates in Michael addition reactions with cellular thiols (e.g., glutathione), modulating oxidative stress pathways. Methodological approaches:

  • Kinetic assays : Measure reaction rates with glutathione (pH 7.4, 37°C) via UV-Vis (λ = 260 nm) .
  • Cellular models : Use fluorescent probes (e.g., CM-H2DCFDA) in HEK293 or HepG2 cells to quantify ROS generation .

Q. What strategies validate its hypothesized enzyme inhibition (e.g., COX-2) and address conflicting activity data?

  • In vitro assays : COX-2 inhibition is tested via fluorometric kits (e.g., Cayman Chemical #701070) with IC₅₀ determination .
  • Structural docking : AutoDock Vina simulates binding to COX-2’s active site; compare results with NSAIDs like celecoxib .
  • Data reconciliation : Meta-analysis of IC₅₀ variations (e.g., batch purity differences, solvent effects) using ANOVA .

Q. How can computational modeling predict environmental persistence, given its trifluoromethyl group?

  • QSPR models : Estimate half-life in water using EPI Suite; compare with perfluoroalkyl acids (PFAAs) from environmental studies .
  • Degradation pathways : Simulate hydrolysis/photooxidation via Gaussian09 (B3LYP/6-31G*) to identify stable intermediates .

Q. What chiral resolution methods apply if stereoisomers are present?

  • Chromatography : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers .
  • Crystallization : Diastereomeric salt formation with (R)-1-phenylethylamine .

Q. How do substituents (Cl, CF₃) affect its photophysical properties in material science applications?

  • UV-Vis spectroscopy : Measure λₘₐₓ shifts in DMSO (250–300 nm region) versus non-halogenated analogs .
  • TD-DFT : Calculate electronic transitions (e.g., HOMO→LUMO) using CAM-B3LYP/def2-TZVP .

Methodological Notes

  • Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed studies (e.g., Pan et al., 2018) to mitigate reproducibility issues .
  • Contamination Control : Adhere to OECD guidelines for fluorinated compound waste disposal .

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